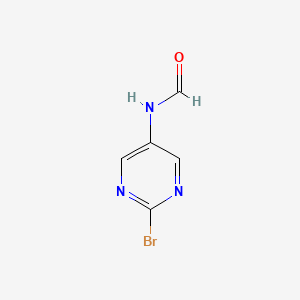
N-(2-Bromopyrimidin-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromopyrimidin-5-yl)formamide is a chemical compound that belongs to the class of formamides It is characterized by the presence of a bromine atom attached to the pyrimidine ring, specifically at the 2-position, and a formamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromopyrimidin-5-yl)formamide typically involves the reaction of 2-bromopyrimidine with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, sulfonated rice husk ash (RHA-SO3H) has been used as a solid acid catalyst to promote the N-formylation of amines using formic acid under solvent-free conditions . This method is efficient, providing good-to-high yields in short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromopyrimidin-5-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The formamide group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while cyclization reactions can produce fused ring systems.
Scientific Research Applications
N-(2-Bromopyrimidin-5-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromopyrimidin-5-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-(2-Bromopyrimidin-5-yl)formamide include:
N-(Pyridin-2-yl)formamide: A compound with a pyridine ring instead of a pyrimidine ring.
N-(2-Bromopyridin-5-yl)formamide: A compound with a bromine atom attached to a pyridine ring.
N-(2-Chloropyrimidin-5-yl)formamide: A compound with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the formamide group, which can confer specific chemical and biological properties. The bromine atom can participate in halogen bonding, while the formamide group can engage in hydrogen bonding, making this compound versatile for various applications.
Properties
Molecular Formula |
C5H4BrN3O |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
N-(2-bromopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H4BrN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10) |
InChI Key |
FHUROKOYQUIYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















